6-Bromoquinoline-8-carboxylic acid

Descripción general

Descripción

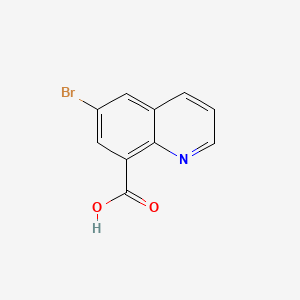

6-Bromoquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science . The presence of both bromine and carboxylic acid functional groups in its structure makes it a versatile intermediate for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-8-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and carboxylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromoquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, organometallic reagents, and other nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Antitubercular Activity

Recent studies have highlighted the potential of 6-bromoquinoline-8-carboxylic acid as an antitubercular agent. A study focusing on arylated quinoline carboxylic acids demonstrated that structural modifications, including bromination at specific positions, can enhance inhibitory activity against Mycobacterium tuberculosis (M. tb.) . The introduction of halogens at the C-6 position was particularly effective, suggesting that 6-bromo derivatives may offer improved therapeutic profiles.

Enzyme Inhibition

The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, it has been observed to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders . The binding affinity and specificity of this compound towards these enzymes are crucial for its application in drug design.

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can alter the expression of genes related to cell cycle regulation and apoptosis . This modulation can have significant implications for cancer research, where controlling cell proliferation is critical.

Metabolic Pathways

The compound participates in several metabolic pathways by interacting with key enzymes and cofactors. For example, it has been shown to inhibit enzymes in the tricarboxylic acid cycle, affecting overall cellular metabolism and energy production . Such interactions provide insights into its potential use as a metabolic modulator.

Material Science Applications

In addition to its biological applications, this compound is being explored for its properties in material science. Its ability to form coordination complexes with metal ions makes it a candidate for developing new materials with unique electronic or optical properties. The synthesis of hybrid materials incorporating this compound could lead to advancements in sensor technology and catalysis.

-

Antitubercular Efficacy Study:

A recent study tested various derivatives of quinoline carboxylic acids for their efficacy against M. tb. The results indicated that compounds with bromination at the C-6 position exhibited significant inhibitory effects compared to others . This finding underscores the importance of structural modifications in enhancing drug activity. -

Enzyme Inhibition Mechanism:

Research investigating the enzyme inhibition properties of this compound revealed that it binds to active sites on target enzymes, leading to altered enzyme kinetics and metabolic outcomes . This mechanism is pivotal for understanding how such compounds can be utilized therapeutically. -

Material Development:

Preliminary studies on the coordination chemistry of this compound suggest its potential application in creating novel materials with enhanced electronic properties . Further research is needed to explore these applications fully.

Mecanismo De Acción

The mechanism of action of 6-Bromoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against bacterial infections .

Comparación Con Compuestos Similares

Similar Compounds

- 8-Bromoquinoline-3-carboxylic acid

- 2-Methyl-6-bromoquinoline-4-carboxylic acid

- 2,6-Disubstituted quinoline-4-carboxylic acids

Uniqueness

6-Bromoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 8-position allows for unique reactivity and interactions compared to other quinoline derivatives .

Actividad Biológica

6-Bromoquinoline-8-carboxylic acid (6-BQA) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of 6-BQA, including its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

6-BQA has the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.07 g/mol. The compound features a bromine atom at the 6-position and a carboxylic acid group at the 8-position of the quinoline ring, which influences its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that 6-BQA can inhibit specific enzymes, notably xanthine oxidase, which plays a crucial role in purine metabolism. This inhibition suggests potential applications in treating conditions related to purine metabolism disorders, such as gout.

Additionally, quinoline derivatives, including 6-BQA, have shown antiviral properties against orthopoxviruses by interfering with viral replication processes.

Antimicrobial and Anticancer Activity

6-BQA has been studied for its antimicrobial and anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells. The compound's structure allows it to interact with cellular targets, potentially leading to apoptosis in cancerous cells .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 6-BQA:

- Enzyme Inhibition Studies : A study demonstrated that 6-BQA effectively inhibited xanthine oxidase with an IC₅₀ value indicative of its potential therapeutic use in metabolic disorders.

- Cytotoxicity Assays : In vitro tests showed that 6-BQA reduced cell viability in MCF7 and HeLa cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects were attributed to the induction of apoptosis through modulating key signaling pathways .

- Antiviral Activity : Quinoline derivatives similar to 6-BQA have been reported to exhibit antiviral activity against various viruses by disrupting their replication cycle, indicating a broad spectrum of biological activity.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to 6-BQA:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoquinoline-8-carboxylic acid | Bromine at the 5-position | Different biological activity profile |

| Quinoline-8-carboxylic acid | No bromine substitution | Potentially different reactivity |

| 4-Bromoquinoline-6-carboxylic acid | Bromine at the 4-position | Variation in electronic properties |

The unique positioning of the bromine atom at the 6-position combined with the carboxylic acid at the 8-position distinguishes 6-BQA from other quinoline derivatives, influencing its reactivity and biological interactions significantly.

Propiedades

IUPAC Name |

6-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPABRQMUPPNSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214776 | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64507-38-6 | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064507386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-8-quinolinecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDR46V4A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.